molecular formula C11H16N2O B1615081 4-[2-(2-Pyridyl)ethyl]morpholine CAS No. 59566-50-6

4-[2-(2-Pyridyl)ethyl]morpholine

Cat. No.: B1615081
CAS No.: 59566-50-6
M. Wt: 192.26 g/mol
InChI Key: GRKACIXCRNRVBC-UHFFFAOYSA-N
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Description

4-[2-(2-Pyridyl)ethyl]morpholine is a chemical compound with the molecular formula C11H16N2O It consists of a morpholine ring substituted with a 2-(2-pyridyl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Pyridyl)ethyl]morpholine typically involves the reaction of 2-(2-pyridyl)ethanol with morpholine. The reaction is carried out under reflux conditions in the presence of a suitable dehydrating agent, such as toluene, to facilitate the formation of the desired product. The reaction can be summarized as follows:

    Starting Materials: 2-(2-pyridyl)ethanol and morpholine.

    Reaction Conditions: Reflux in toluene with a dehydrating agent.

    Product: this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Pyridyl)ethyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the pyridyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridyl ketones, while reduction may produce pyridyl alcohols.

Scientific Research Applications

4-[2-(2-Pyridyl)ethyl]morpholine has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-[2-(2-Pyridyl)ethyl]morpholine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(2-Pyridyl)ethyl]piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.

    4-[2-(2-Pyridyl)ethyl]thiomorpholine: Contains a thiomorpholine ring instead of a morpholine ring.

Uniqueness

4-[2-(2-Pyridyl)ethyl]morpholine is unique due to the presence of both a morpholine ring and a pyridyl group, which confer specific chemical and biological properties

Properties

IUPAC Name

4-(2-pyridin-2-ylethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-2-5-12-11(3-1)4-6-13-7-9-14-10-8-13/h1-3,5H,4,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRKACIXCRNRVBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10208237
Record name 4-(2-(2-Pyridyl)ethyl)morpholine
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Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59566-50-6
Record name 4-[2-(2-Pyridinyl)ethyl]morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59566-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-(2-Pyridyl)ethyl)morpholine
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Record name NSC42645
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42645
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Record name 4-(2-(2-Pyridyl)ethyl)morpholine
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Record name 4-[2-(2-pyridyl)ethyl]morpholine
Source European Chemicals Agency (ECHA)
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Record name 2-(2-Morpholinoethyl)pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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